3-(Boc-氨甲基)-3-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

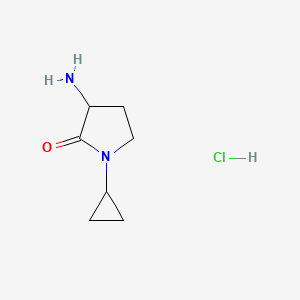

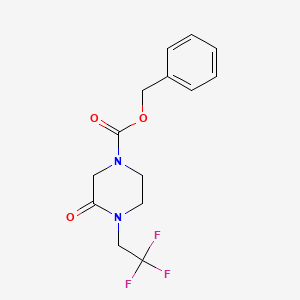

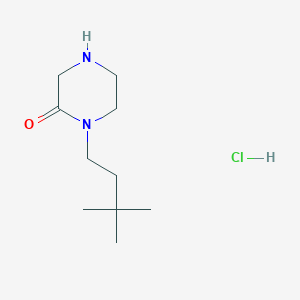

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .

Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

科学研究应用

合成正交保护化合物

正交N-保护(Boc和Cbz)3,4-氮杂环丙胺基哌啶,类似于3-(Boc-氨甲基)-3-甲基哌啶,作为合成4-取代3-氨基哌啶的多功能构建块,具有高生物活性潜力。这种合成途径从简单材料开始,经过五个步骤的多克拉过程,突显了其在科学研究中大规模应用的实用性(Schramm et al., 2009)。

组合化学

正交N-保护化合物,包括从类似于3-(Boc-氨甲基)-3-甲基哌啶的哌啶构建块衍生的4-(1,2,3-三唑-4-基)-取代3-氨基哌啶,在组合化学中被认为是新的支架。合成涉及亲核性氮杂环丙烷环开合,随后是铜催化的Huisgen 1,3-双极环加成,表明它们在创建用于药物发现的多样化化学文库中的实用性(Schramm等,2010)。

直接β-选择性C(sp3)-H芳基化

在制药研究中,3-芳基哌啶是关键的构建块。钯催化的迁移性Negishi偶联技术允许直接获得具有良好选择性的3-芳基-N-Boc-哌啶。这种方法挑战了传统观念,即由于β位C–H键的惰性,对这类化合物进行β-官能团化是不可行的,展示了化学合成中的先进方法(Millet & Baudoin, 2015)。

氟化制药化合物

氟代氮杂环化合物,如4-氨基甲基-4-氟哌啶和3-氨基甲基-3-氟吡咯烷,作为氟代制药化合物的双功能构建块。它们的合成以其效率和特异性而著称,强调了3-(Boc-氨甲基)-3-甲基哌啶衍生物在药物化学中的重要性(Verniest et al., 2010)。

肽类模拟和组合化学

4-氨基-3-(氨甲基)苯甲酸(AmAbz)及其保护衍生物的合成,与3-(Boc-氨甲基)-3-甲基哌啶结构相似,对于在组合化学中创建肽类模拟物和支架至关重要。AmAbz的不同功能允许选择性反应,突显了它作为合成复杂分子的构建块的多功能性(Pascal et al., 2000)。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that boc-protected amines are often used in peptide synthesis and various biochemical applications .

Mode of Action

Boc-protected amines are generally used as building blocks in the synthesis of more complex molecules . They can participate in reactions where the Boc group serves as a protective group for the amine, preventing it from reacting until the desired moment .

Biochemical Pathways

Boc-protected amines like this compound are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is also a substrate for P-glycoprotein and an inhibitor for several cytochrome P450 enzymes .

Result of Action

As a boc-protected amine, it’s often used as a building block in the synthesis of more complex molecules, contributing to the overall structure and function of the final product .

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

属性

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)